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Abstract

Epyrifenacil, a novel protoporphyrinogen oxidase (PPO)-inhibiting herbicide, demonstrates a
toxicological profile in mammals primarily characterized by hepatotoxicity and anemia resulting
from its mechanism of action. This technical guide provides a comprehensive overview of the
toxicological data for Epyrifenacil in mammalian species, with a focus on quantitative
endpoints, experimental methodologies, and the underlying biochemical pathways. The primary
active metabolite, S-3100-CA, is central to the observed toxicity. Notably, significant species
differences in sensitivity have been observed, with humans demonstrating lower susceptibility
than rodents. This document is intended to serve as a core resource for professionals in
research, drug development, and regulatory sciences.

Mechanism of Action

Epyrifenacil functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] In
mammals, PPO is a critical enzyme in the heme biosynthesis pathway, catalyzing the oxidation
of protoporphyrinogen IX to protoporphyrin IX (PPIX).[1][4] Inhibition of PPO leads to the
accumulation of protoporphyrinogen 1X, which can auto-oxidize to PPIX. The accumulation of
PPIX, a potent photosensitizer, in tissues, particularly the liver, can lead to oxidative stress,
cellular damage, and subsequent toxicity. This disruption of the heme synthesis pathway also
results in decreased hemoglobin and erythrocyte production, leading to anemia.
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The proposed mode of action for Epyrifenacil-induced liver tumors in male mice is a porphyria-
mediated cytotoxicity pathway, which involves a sequence of key events: PPO inhibition,
porphyrin accumulation, hepatocellular injury, regenerative cell proliferation, and ultimately, the
development of liver tumors.
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Caption: Mechanism of Epyrifenacil toxicity.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Studies in rats have shown that orally administered Epyrifenacil is well-absorbed
(approximately 73-74% of the dose) and rapidly metabolized. The parent compound is not
detected in plasma, tissues, or urine. The primary metabolic pathway involves the rapid
cleavage of an ester bond to form the active metabolite, S-3100-CA ((3-{2-chloro-4-fluoro-5-
[1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-ylJphenoxy}pyridin-2-
yloxy)acetic acid). This conversion is rapid across species, including rats, mice, and humans,
suggesting a significant first-pass effect.

S-3100-CA is the predominant metabolite found in plasma and is mainly distributed to the liver,
with concentrations 70-112 times higher than in plasma at a low dose in rats. Elimination of
radioactivity is rapid, primarily occurring through feces via biliary excretion within 48 hours.
There is evidence suggesting the involvement of organic anion-transporting polypeptides
(OATP) in the active transport of S-3100-CA into the liver and kidney.
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Caption: ADME workflow for Epyrifenacil.
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Toxicological Studies
Acute Toxicity

Epyrifenacil exhibits low acute toxicity when administered orally and dermally (EPA Toxicity
Category lll) and via inhalation (EPA Toxicity Category 1V). It is minimally irritating to the eyes
(EPA Toxicity Category Ill) and skin (EPA Toxicity Category 1V) and is not a skin sensitizer.

Endpoint Classification Reference
Acute Oral Toxicity Low (EPA Category lII)
Acute Dermal Toxicity Low (EPA Category III)
Acute Inhalation Toxicity Low (EPA Category V)

o Minimally irritating (EPA
Eye Irritation
Category IlI)

o Minimally irritating (EPA
Skin Irritation
Category V)

Skin Sensitization Not a sensitizer

Sub-chronic and Chronic Toxicity

Repeated administration of Epyrifenacil in laboratory animals has led to toxicological changes
related to PPO inhibition, namely hepatotoxicity and anemia.

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study in Rodents
e Species: Crl:CD(SD) rats and Crl:CD1(ICR) mice.

o Administration: Dietary administration for 90 consecutive days.

e Dose Levels (Rats): 0 (basal diet), 50, 300, and 800 ppm.

e Dose Levels (Mice): 0 (basal diet), 5, 25, and 100 ppm.

e Observations: Included clinical signs, body weight, food consumption, hematology, clinical
chemistry, and histopathology. Toxicokinetics were also assessed.
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_ NOAEL NOAEL Observed
Study Species Reference
(ppm) (mg/kg/day) Effects
Hepatocyte
single-cell
Chronic: 9.1 necrosis,
Chronic (M), 10.9 (F); hepatocellula
Toxicity/Carci  Rat 200 Carcinogenici  r/sinusoidal
nogenicity ty: 8.3 (M), pigment, and
9.5 (F) bile duct
hyperplasia in
females.
Non-
Carcinogenici neoplastic
Mouse 1 0.1 (M&F) o )
ty findings in the
liver.
Carcinogenicity

In a mouse carcinogenicity study, Epyrifenacil induced hepatocellular adenoma and
carcinoma in males. These tumors are considered to be attributable to a porphyria-mediated
cytotoxicity mode of action, which is not considered relevant to humans due to significant
quantitative toxicodynamic and toxicokinetic differences between mice and humans.
Epyrifenacil did not show carcinogenic potential in rats.

Genotoxicity

Epyrifenacil is not considered to present a genotoxic hazard. A comprehensive package of in
vitro (bacterial and mammalian cells) and in vivo (mouse micronucleus test) mutagenicity
studies showed no evidence of genotoxicity. The metabolites of Epyrifenacil also tested
negative in genotoxicity assays.

Experimental Protocol: In Vivo Mouse Micronucleus Test

» Objective: To assess the potential of Epyrifenacil to induce chromosomal damage.
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o Methodology: Epyrifenacil was administered to mice, and the incidence of micronucleated

polychromatic erythrocytes in bone marrow was evaluated.

e Result: No significant increase in the incidence of micronucleated polychromatic erythrocytes

was observed.

Reproductive and Developmental Toxicity

Epyrifenacil is not a reproductive toxicant and is not teratogenic or fetotoxic in rats or rabbits.
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Endocrine Disruption

Based on the available toxicological database, Epyrifenacil is not considered to have any
endocrine-disrupting potential.

Human Risk Assessment

Significant species differences exist in the toxicity of Epyrifenacil, with humans being less
sensitive than rodents. This is attributed to both toxicodynamic and toxicokinetic differences:

o Toxicodynamics: In vitro assays revealed an approximately tenfold weaker inhibition of PPO
by the active metabolite S-3100-CA in humans compared to rodents.

o Toxicokinetics: Hepatic uptake of S-3100-CA is six- to thirteen-fold lower in humans than in

mice.

Physiologically based pharmacokinetic (PBPK) modeling, utilizing data from chimeric mice with
humanized livers, predicts that the Cmax and AUC of S-3100-CA in the human liver are
approximately four times lower than in mice. These quantitative differences support the
conclusion that the hepatotoxicity and liver tumors observed in mice are not relevant for human
risk assessment.
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Caption: Species differences in Epyrifenacil toxicity.

Conclusion

The toxicological profile of Epyrifenacil in mammals is well-characterized and directly linked to
its inhibition of protoporphyrinogen oxidase. The primary toxicities observed are hepatotoxicity
and anemia, driven by the active metabolite S-3100-CA. While high doses can induce liver
tumors in male mice, a weight of evidence analysis, supported by in vitro and in vivo data
including studies with humanized chimeric mice, indicates that the mode of action is not
relevant to humans due to significant quantitative differences in both toxicokinetics and
toxicodynamics. Epyrifenacil is not genotoxic, carcinogenic in rats, teratogenic, or a
reproductive toxicant at doses not associated with parental toxicity. This comprehensive
dataset provides a robust foundation for the human health risk assessment of Epyrifenacil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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